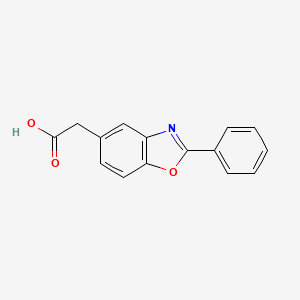

5-Benzoxazoleacetic acid, 2-phenyl-

Overview

Description

5-Benzoxazoleacetic acid, 2-phenyl- is a chemical compound . Benzoxazole is a resourceful and important member of the heteroarenes that connects synthetic organic chemistry to medicinal, pharmaceutical, and industrial areas . It is a bicyclic planar molecule and is the most favorable moiety for researchers because it has been extensively used as a starting material for different mechanistic approaches in drug discovery .

Synthesis Analysis

Benzoxazole has been synthesized using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . An efficient and facile heterogeneous base-catalyzed (KF–Al2O3) synthesis of 2-substituted benzoxazole was reported by Bahadorikhalili and Sardarian .Molecular Structure Analysis

Benzoxazole is a bicyclic planar molecule . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities .Chemical Reactions Analysis

Benzoxazole has been synthesized via different pathways . A copper-catalyzed, one-pot, three-component reaction of 2-haloanilines, aldehydes, and NaN3 enabled the synthesis of benzimidazoles in good yields .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Phenyl-5-benzimidazolesulfonic acid, a related compound, are as follows: It has a molecular weight of 274.30 . It is a solid at room temperature .Mechanism of Action

Mode of Action

The compound interacts with its targets through efficient non-covalent interactions. The planar benzene ring can form π-π stacking or π-cation interaction with the host molecule, whereas the 1-oxygen and 3-nitrogen of the oxazole moiety are hydrogen bond acceptors . This allows the compound to bind to its targets and induce changes.

Biochemical Pathways

The compound affects various biochemical pathways. It has been found to have a wide range of biological activities including antimicrobial , antitumor , antioxidant , antiviral , antitubercular , and anthelmintic properties, among others. The benzoxazole skeleton also forms the active component in many marketed drugs .

Result of Action

The molecular and cellular effects of the compound’s action are diverse. It has been found to have potent antimicrobial activity against various species . In addition, it has shown significant anticancer activity against various human cancer cell lines .

Advantages and Limitations for Lab Experiments

5-Benzoxazoleacetic acid, 2-phenyl- has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify, making it readily available for research. Additionally, it has been shown to be stable under various conditions, making it a reliable compound for experiments. However, one limitation is that it can be toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on 5-Benzoxazoleacetic acid, 2-phenyl-. One direction is to investigate its potential use as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with various enzymes and pathways. Finally, research is needed to optimize its synthesis and purification methods to increase its yield and purity.

Conclusion:

In conclusion, 5-Benzoxazoleacetic acid, 2-phenyl- is a promising compound that has shown potential therapeutic applications. Its synthesis method has been optimized to produce high yields with high purity, and it has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully understand its potential therapeutic applications and to optimize its synthesis and purification methods.

Scientific Research Applications

5-Benzoxazoleacetic acid, 2-phenyl- has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been investigated for its potential use as a diagnostic tool for certain diseases. Additionally, it has been studied for its ability to inhibit certain enzymes and for its potential use in drug delivery systems.

Safety and Hazards

properties

IUPAC Name |

2-(2-phenyl-1,3-benzoxazol-5-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3/c17-14(18)9-10-6-7-13-12(8-10)16-15(19-13)11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFHJRGYAPLZITA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50191578 | |

| Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38196-02-0 | |

| Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038196020 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazoleacetic acid, 2-phenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50191578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

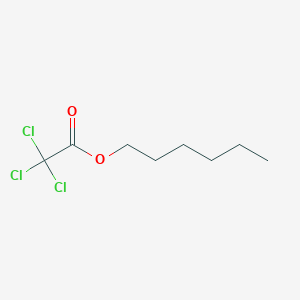

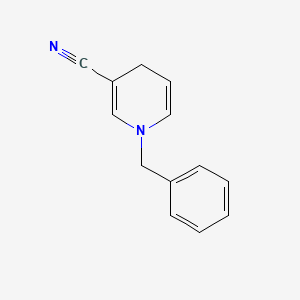

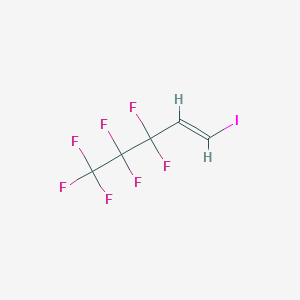

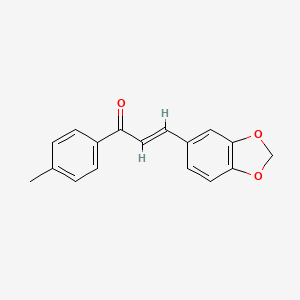

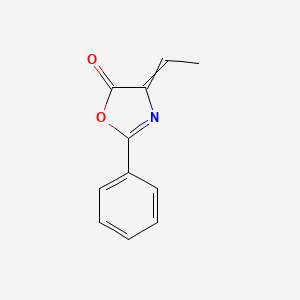

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,1'-Isopropylidenebis[4-(vinyloxy)benzene]](/img/structure/B3051982.png)

![4-Methyl-2H-[1,2,4]triazino[4,5-a]indol-1-one](/img/structure/B3051985.png)

![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B3051986.png)